molecular formula C12H30OSi2 B1594894 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane CAS No. 4619-08-3

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane

Cat. No. B1594894
CAS RN: 4619-08-3
M. Wt: 246.54 g/mol
InChI Key: RYBVCZSZPZFJOK-UHFFFAOYSA-N
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Description

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2 . It is a derivative of siloxane and is used as a monomer for the preparation of silicone polymers or silicone resins . It is also used as an intermediate for preparing other organosilicon compounds .


Synthesis Analysis

While specific synthesis methods for 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane were not found in the search results, related compounds such as 1,1,3,3-Tetramethyldisiloxane are known to be used as reactants in the synthesis of mono-functionalized siloxane derivatives via hydrosilylation reactions .


Molecular Structure Analysis

The molecular structure of 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 44 bonds, including 14 non-H bonds and 8 rotatable bonds . The 2D and 3D chemical structure images of this compound can be viewed on various chemical databases .


Physical And Chemical Properties Analysis

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane has a molecular weight of 246.537 g/mol . The compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

While specific safety and hazard information for 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane was not found in the search results, similar compounds like 1,1,3,3-Tetramethyldisiloxane are known to be flammable liquids . They should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

butyl-[butyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30OSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBVCZSZPZFJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)O[Si](C)(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342711
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane

CAS RN

4619-08-3
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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